molecular formula C18H18N4O3S2 B2585308 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-28-3

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2585308
CAS No.: 899731-28-3
M. Wt: 402.49
InChI Key: VTPISFLWDFYSQW-UHFFFAOYSA-N
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Description

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a synthetic thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with an ethyl group at the 4-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further functionalized with a 4-[methyl(phenyl)sulfamoyl]phenyl group. Thiadiazoles are known for their diverse pharmacological applications, such as anticancer, antimicrobial, and enzyme inhibitory activities . The compound’s synthesis likely involves coupling reactions between thiadiazole carboxylate intermediates and substituted amines, as seen in analogous pathways for related molecules .

Properties

IUPAC Name

4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPISFLWDFYSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. Specifically, synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives have shown promising results as potential inhibitors of the SARS-CoV-2 Mpro enzyme. The binding energy scores for these compounds ranged from -7.33 to -6.54 kcal/mol, suggesting strong interactions with the viral target . This positions them as candidates for further development in antiviral drug discovery.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. The presence of the thiadiazole ring enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. For instance, compounds incorporating the thiadiazole moiety have demonstrated efficacy against various bacterial and fungal strains, making them suitable for treating infections resistant to conventional antibiotics .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are also noteworthy. Research indicates that these compounds can interfere with DNA replication processes in cancer cells, leading to inhibited growth and apoptosis. Several studies have reported that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition

Compounds like 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain thiadiazoles are known to act as inhibitors of carbonic anhydrase and dihydropteroate synthase, which are crucial in various physiological processes and disease states .

Drug Development

The compound's structural characteristics allow it to serve as a scaffold for drug design. Modifications to the thiadiazole ring can lead to derivatives with enhanced pharmacological profiles. This adaptability is crucial in developing new therapeutic agents targeting diseases such as diabetes and hypertension .

Synthesis of Functional Materials

Thiadiazole compounds are being investigated for their utility in creating functional materials due to their electronic properties. The incorporation of thiadiazole into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics and sensors .

Case Studies

Study Focus Findings
Study 1Antiviral ActivityThiadiazole derivatives showed binding affinities to SARS-CoV-2 Mpro enzyme with promising energy scores indicating potential for drug development .
Study 2Antimicrobial PropertiesDemonstrated significant activity against resistant bacterial strains compared to conventional antibiotics .
Study 3Anticancer ActivityReported cytotoxic effects on various cancer cell lines, supporting further investigation into therapeutic applications .

Mechanism of Action

The mechanism of action of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the thiadiazole ring, carboxamide nitrogen, or sulfamoyl group. Key examples include:

Compound Name Substituents Molecular Formula CAS Number Biological Activity (IC₅₀) Reference
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide Phenyl (C4), trifluoromethylphenyl (carboxamide N) C₁₆H₁₀F₃N₃OS 477857-87-7 Not reported
4-Methyl-1,2,3-thiadiazole-5-carboxamide derivatives Methyl (C4), substituted benzyl or aryl groups (carboxamide N) Varies Varies Anticancer (HepG-2: 1.61–1.98 μg/mL)
N-{4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide Methyl (C4), thiomorpholinyl-dioxido (carboxamide N) C₁₅H₁₈N₄O₃S₂ Not provided Not reported
  • Substituent Impact :
    • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and membrane permeability but may reduce solubility .
    • Bulkier Groups (e.g., methyl(phenyl)sulfamoyl) : Improve target binding affinity but could increase molecular weight, affecting pharmacokinetics .
    • Heterocyclic Modifications (e.g., thiomorpholinyl) : Alter electronic properties and hydrogen-bonding capacity, influencing enzyme inhibition .

Research Findings and Data Analysis

Key Pharmacological Trends

  • Structure-Activity Relationships (SAR) :
    • C4 Substituents : Methyl or ethyl groups improve metabolic stability compared to hydrogen or halogens.
    • Carboxamide Nitrogen Modifications : Aromatic or sulfonamide-linked groups enhance target specificity (e.g., sulfamoylphenyl groups in the target compound vs. trifluoromethylphenyl in ).

Biological Activity

The compound 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is part of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article focuses on the biological activity of the specified compound, supported by research findings and data tables.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Properties : Studies indicate that compounds similar to this compound exhibit Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 66 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound has demonstrated antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .
PathogenMIC (µg/mL)Standard Drug (MIC µg/mL)
Staphylococcus aureus3250
Escherichia coli4225
Candida albicans3824

Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, showing promising results:

  • Cell Line Studies : In vitro studies reveal that the compound can inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

Neuroprotective Effects

Recent investigations into neuroprotective activities suggest that thiadiazole derivatives may also play a role in protecting neuronal cells from oxidative stress and apoptosis.

  • Mechanism of Action : The neuroprotective effects are hypothesized to be due to the modulation of signaling pathways associated with oxidative stress .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Merugu et al. (2020) evaluated various thiadiazole derivatives for their antimicrobial activity. The results showed that compounds similar to the target compound significantly inhibited bacterial growth compared to controls .
  • Neuroprotective Study :
    Skrzypek et al. (2021) investigated the neuroprotective properties of thiadiazole derivatives in a model of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death when treated with the compound .

Q & A

Q. Table 2: Modification Strategies

Modification TypeExample ChangeExpected OutcomeReference
Hydrophobic SubstituentEthyl → CyclohexylEnhanced target affinity
BioisostereThiadiazole → TriazoleReduced off-target interactions
Linker ExtensionPhenyl → BiphenylImproved solubility/binding

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